
Allo-UDCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allo-UDCA: is a bile acid derivative, which is a type of steroid acid found predominantly in the bile of mammals. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is characterized by its specific hydroxylation pattern at the 3alpha and 7beta positions on the cholan-24-oic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allo-UDCA typically involves multiple steps, starting from a suitable steroid precursor. The hydroxylation at the 3alpha and 7beta positions can be achieved through selective oxidation and reduction reactions. Common reagents used in these steps include oxidizing agents like Jones reagent (chromic acid in acetone) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve microbial transformation processes, where specific strains of bacteria or fungi are used to introduce the hydroxyl groups at the desired positions. This biotechnological approach can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Allo-UDCA can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate (KMnO4), or osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce deoxy derivatives.
Applications De Recherche Scientifique
Clinical Applications
Allo-UDCA has been investigated for a range of clinical applications:
Liver Diseases
- Primary Biliary Cholangitis (PBC) : this compound is used as a first-line treatment for PBC, improving liver function tests and patient symptoms.
- Primary Sclerosing Cholangitis (PSC) : Preliminary studies suggest potential benefits in PSC, although more research is needed to establish efficacy.
Gallstone Dissolution
This compound has demonstrated efficacy in dissolving cholesterol gallstones. A multicenter trial indicated that higher doses of UDCA resulted in significant reductions in gallstone size and number, with this compound potentially enhancing these effects due to its unique properties .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Research indicates that this compound may improve liver histology and metabolic parameters in NAFLD patients. Its ability to reduce liver steatosis and inflammation makes it a candidate for further exploration in this area .
Case Study: Obstructive Cholestasis
A clinical case reported the use of UDCA in a patient with suspected malignant biliary obstruction. The patient showed significant improvement in liver enzyme levels during treatment, suggesting that UDCA can be beneficial even in obstructive conditions when used judiciously .
Clinical Trials on SARS-CoV-2
Recent studies have explored the role of UDCA in patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT). While initial retrospective studies suggested protective effects against SARS-CoV-2, prospective trials indicated no significant difference in infection rates between UDCA-treated and non-treated groups . Further investigation into the immunomodulatory effects of this compound may clarify its role in viral infections.
Safety Profile and Side Effects
This compound is generally well-tolerated, with a low incidence of adverse effects. Common side effects include gastrointestinal disturbances, but serious complications are rare. Long-term safety data are still needed to fully understand its risk profile, particularly regarding potential hepatotoxicity or interactions with other medications .
Mécanisme D'action
The mechanism of action of Allo-UDCA involves its interaction with bile acid receptors and transporters in the liver and intestines. It acts as a detergent to solubilize fats, facilitating their absorption. The compound also regulates cholesterol metabolism and influences the expression of genes involved in lipid homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3beta,7alpha-Dihydroxy-5beta-cholan-24-oic Acid: Differing in the stereochemistry of the hydroxyl groups.
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic Acid: Contains an additional hydroxyl group at the 12beta position.
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid: Hydroxyl groups at the 3beta and 12alpha positions.
Uniqueness
Allo-UDCA is unique due to its specific hydroxylation pattern, which influences its biological activity and interactions with receptors and enzymes. This distinct structure makes it valuable for studying bile acid metabolism and developing therapeutic agents.
Activité Biologique
Allo-UDCA (Allo-ursodeoxycholic acid) is a bile acid derivative that has garnered attention for its potential therapeutic applications, particularly in liver diseases and metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure : this compound is characterized by a unique hydroxylation pattern that distinguishes it from other bile acids. This specific structure influences its interactions with various receptors and enzymes, which are crucial for its biological activity.
Mechanism of Action :
- Bile Acid Interaction : this compound interacts with bile acid receptors in the liver and intestines, acting similarly to a detergent to enhance fat solubilization and absorption.
- Cholesterol Metabolism : It plays a role in regulating cholesterol metabolism and the expression of genes involved in lipid homeostasis, potentially impacting conditions like hyperlipidemia.
- Cell Signaling Pathways : Recent studies suggest that this compound may influence oncogenic signaling pathways, promoting apoptosis in cancer cells and modulating inflammatory responses .
Therapeutic Applications
This compound has been investigated for various therapeutic applications, particularly in hepatobiliary diseases. Below are key findings from clinical studies and case reports:
Liver Disease Treatment
- Cholelithiasis : In a clinical trial involving 151 subjects with gallstones, treatment with UDCA (which includes this compound) showed a significant reduction in stone size or number in patients receiving higher doses (600 mg/day) compared to placebo .
- Drug-Induced Liver Injury (DILI) : A systematic review identified 33 publications on UDCA's role in DILI treatment. The results indicated improvement in liver function tests in many cases, suggesting that this compound may provide hepatoprotective effects .
Case Studies
- A study on patients undergoing allogeneic stem cell transplantation found that those treated with UDCA had lower incidences of hepatic complications and improved survival rates compared to controls .
- In pediatric patients receiving chemotherapy, concomitant treatment with UDCA resulted in decreased levels of liver enzymes, indicating potential protective effects against chemotherapy-induced hepatotoxicity .
Comparative Analysis with Other Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar bile acid derivatives:
Compound Name | Hydroxylation Pattern | Biological Activity |
---|---|---|
This compound | Specific hydroxylation at C3 and C7 | Enhances lipid absorption; hepatoprotective effects |
Ursodeoxycholic Acid (UDCA) | Hydroxylation at C3, C7, and C12 | Reduces cholesterol levels; treats gallstones |
Chenodeoxycholic Acid (CDCA) | Hydroxylation at C3 and C7 | Regulates bile flow; promotes digestion |
This table illustrates how the distinct structural features of this compound contribute to its specific biological activities compared to other bile acids.
Research Findings
Recent studies have explored the broader implications of this compound in various health contexts:
- Cancer Therapy : Research indicates that this compound may inhibit cancer cell growth by inducing apoptosis and autophagy pathways. This suggests potential applications in oncology, particularly for liver-related cancers .
- Inflammatory Conditions : Studies have shown that this compound can modulate immune responses, potentially benefiting conditions characterized by chronic inflammation .
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-SHOXBNBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.